Cas no 2470278-97-6 ((1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine)

(1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-27103581
- (1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine
- 2470278-97-6
- (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine
-
- MDL: MFCD32711222
- インチ: 1S/C10H10F5NO/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15/h1-2,5,9H,3-4,16H2/t9-/m1/s1
- InChIKey: YIHXLWNLKNKCCL-SECBINFHSA-N
- ほほえんだ: FC([C@@H](C1C=CC(=CC=1F)OCCF)N)(F)F
計算された属性
- せいみつぶんしりょう: 255.06825475g/mol
- どういたいしつりょう: 255.06825475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 35.2Ų
(1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27103581-0.25g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 95.0% | 0.25g |
$1933.0 | 2025-03-20 | |
Enamine | EN300-27103581-5.0g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 95.0% | 5.0g |
$6092.0 | 2025-03-20 | |
Enamine | EN300-27103581-1.0g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 95.0% | 1.0g |
$2101.0 | 2025-03-20 | |
Enamine | EN300-27103581-0.5g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 95.0% | 0.5g |
$2017.0 | 2025-03-20 | |
Enamine | EN300-27103581-0.1g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 95.0% | 0.1g |
$1849.0 | 2025-03-20 | |
Enamine | EN300-27103581-1g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 1g |
$2101.0 | 2023-09-11 | ||
Enamine | EN300-27103581-0.05g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 95.0% | 0.05g |
$1764.0 | 2025-03-20 | |
Enamine | EN300-27103581-2.5g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 95.0% | 2.5g |
$4117.0 | 2025-03-20 | |
Enamine | EN300-27103581-10.0g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 95.0% | 10.0g |
$9032.0 | 2025-03-20 | |
Enamine | EN300-27103581-5g |
(1R)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethan-1-amine |
2470278-97-6 | 5g |
$6092.0 | 2023-09-11 |
(1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
(1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amineに関する追加情報
Compound Introduction: (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine (CAS No. 2470278-97-6)
Introducing the compound (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine, identified by its CAS number 2470278-97-6, is a meticulously crafted molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of advanced fluorinated aromatic amines, which are widely recognized for their diverse applications in medicinal chemistry and drug development.
The structural uniqueness of (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine lies in its complex arrangement of fluorine atoms and functional groups. The presence of multiple fluorine substituents not only enhances its metabolic stability but also influences its electronic properties, making it a promising candidate for various biochemical interactions. Specifically, the trifluoromethyl group and the fluoroethoxy moiety contribute to its lipophilicity and binding affinity, which are critical factors in drug design.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties. Studies have demonstrated that fluorine atoms can improve the bioavailability of drugs by enhancing their solubility and metabolic stability. Furthermore, the incorporation of fluorine into drug molecules often leads to increased binding affinity to biological targets, thereby improving therapeutic efficacy. The compound (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine exemplifies these advantages, making it a valuable asset in the development of novel pharmaceutical agents.
The synthesis of (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine involves a series of sophisticated chemical transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, are employed to achieve the desired molecular architecture. These synthetic strategies not only highlight the compound's complexity but also showcase the expertise required to produce such high-value chemical entities.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The unique structural features of (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine allow it to interact with biological targets in a highly specific manner. This specificity is crucial for minimizing side effects and maximizing therapeutic outcomes. Recent research has shown that fluorinated amines can serve as key pharmacophores in small-molecule drugs, particularly in oncology and anti-inflammatory therapies.
The role of computational chemistry in understanding the behavior of (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound will interact with biological receptors at an atomic level. These predictions are invaluable for guiding experimental design and optimizing drug candidates before they enter clinical trials. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce the time-to-market for new therapies.
In addition to its pharmaceutical applications, (1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine has shown promise in materials science. Fluorinated compounds are increasingly being used to develop advanced materials with unique properties such as high thermal stability and low friction coefficients. The structural motifs present in this compound could inspire new generations of materials with enhanced performance characteristics.
The future prospects for (1R)-2,2,2-trifluoro-1-2-fluoro-4-(fluoroethoxy)phenylethan-1-amine (CAS No. 2470278-97-6) are vast and exciting. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play a pivotal role in several industries. Its potential as a building block for novel drugs and advanced materials underscores its importance as a chemical entity worthy of further exploration.
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